molecular formula C12H23NO4 B6599098 tert-butyl 4-hydroxy-5-(hydroxymethyl)azepane-1-carboxylate CAS No. 1781630-11-2

tert-butyl 4-hydroxy-5-(hydroxymethyl)azepane-1-carboxylate

Cat. No.: B6599098
CAS No.: 1781630-11-2
M. Wt: 245.32 g/mol
InChI Key: MAOAWHQRRMHKEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-butyl 4-hydroxy-5-(hydroxymethyl)azepane-1-carboxylate: is a chemical compound with the molecular formula C12H23NO4 and a molecular weight of 245.32 g/mol . This compound is characterized by the presence of a tert-butyl group, a hydroxyl group, and an azepane ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-hydroxy-5-(hydroxymethyl)azepane-1-carboxylate typically involves the reaction of azepane derivatives with tert-butyl chloroformate under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified using standard chromatographic techniques .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: tert-butyl 4-hydroxy-5-(hydroxymethyl)azepane-1-carboxylate is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is used to study enzyme-substrate interactions and as a probe in biochemical assays. It helps in understanding the mechanisms of various biological processes .

Medicine: It is also explored for its therapeutic properties in treating various diseases .

Industry: In the industrial sector, this compound is used in the production of polymers, resins, and other specialty chemicals. Its unique chemical properties make it valuable in material science .

Mechanism of Action

The mechanism of action of tert-butyl 4-hydroxy-5-(hydroxymethyl)azepane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. It can also modulate receptor function by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Uniqueness: tert-butyl 4-hydroxy-5-(hydroxymethyl)azepane-1-carboxylate is unique due to its azepane ring, which imparts distinct chemical and biological properties. The presence of both hydroxyl and tert-butyl groups enhances its reactivity and makes it a versatile intermediate in various synthetic applications .

Properties

IUPAC Name

tert-butyl 4-hydroxy-5-(hydroxymethyl)azepane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO4/c1-12(2,3)17-11(16)13-6-4-9(8-14)10(15)5-7-13/h9-10,14-15H,4-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAOAWHQRRMHKEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(CC1)O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.